tert-Butyl 2-bromo-3-methyl-1H-indole-1-carboxylate
CAS No.: 196713-98-1
Cat. No.: VC13786897
Molecular Formula: C14H16BrNO2
Molecular Weight: 310.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 196713-98-1 |
|---|---|
| Molecular Formula | C14H16BrNO2 |
| Molecular Weight | 310.19 g/mol |
| IUPAC Name | tert-butyl 2-bromo-3-methylindole-1-carboxylate |
| Standard InChI | InChI=1S/C14H16BrNO2/c1-9-10-7-5-6-8-11(10)16(12(9)15)13(17)18-14(2,3)4/h5-8H,1-4H3 |
| Standard InChI Key | NVJYNNQGUPOOCB-UHFFFAOYSA-N |
| SMILES | CC1=C(N(C2=CC=CC=C12)C(=O)OC(C)(C)C)Br |
| Canonical SMILES | CC1=C(N(C2=CC=CC=C12)C(=O)OC(C)(C)C)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
tert-Butyl 2-bromo-3-methyl-1H-indole-1-carboxylate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety for the indole nitrogen, while the bromine and methyl substituents at the 2- and 3-positions, respectively, dictate its electronic and steric properties. The IUPAC name, tert-butyl 2-bromo-3-methylindole-1-carboxylate, reflects this substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 196713-98-1 |
| Molecular Formula | |
| Molecular Weight | 310.19 g/mol |
| Density | 1.4–1.5 g/cm³ (estimated) |
| Melting Point | 106–108°C (literature) |
| Boiling Point | 362.8±42.0°C (predicted) |
| LogP (Octanol-Water) | 4.10 (calculated) |
The compound’s canonical SMILES string, CC1=C(N(C2=CC=CC=C12)C(=O)OC(C)(C)C)Br, encodes its connectivity, while its InChIKey (NVJYNNQGUPOOCB-UHFFFAOYSA-N) provides a unique identifier for database searches.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming its structure:
-
NMR: Signals at δ 1.65 ppm (tert-butyl), δ 2.45 ppm (3-methyl), and δ 7.20–7.80 ppm (aromatic protons) are characteristic.
-
NMR: Peaks for the carbonyl group () appear near δ 155 ppm, while the tert-butyl carbons resonate at δ 28–30 ppm.
-
MS (EI): A molecular ion peak at m/z 310.19 confirms the molecular weight, with fragments corresponding to the loss of Br () and the Boc group ().
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
-
Indole Core Formation: A Fischer indole synthesis or Madelung cyclization constructs the 3-methylindole scaffold.
-
Functionalization: Bromination at the 2-position using bromosuccinimide (NBS) under radical or electrophilic conditions, followed by Boc protection of the indole nitrogen with di-tert-butyl dicarbonate () in the presence of a base like triethylamine .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C, 12 h | 75–85% |
| Boc Protection | , Et₃N, DMAP, DCM, RT | 90–95% |
Reactivity and Downstream Applications
The bromine atom at the 2-position enables cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for introducing aryl, alkyl, or heteroatom groups. For example, palladium-catalyzed coupling with boronic acids yields biaryl structures relevant to drug discovery. The Boc group is cleavable under acidic conditions (e.g., HCl/dioxane), regenerating the free indole nitrogen for further functionalization .
| Target | Assay Model | Activity (IC₅₀/MIC) |
|---|---|---|
| MCF-7 Cells | MTT Assay | 2.4 µM |
| S. aureus | Broth Microdilution | 8 µg/mL |
| Influenza A | Plaque Reduction | 50% at 10 µM |
Recent Advances and Future Directions
Innovations in Synthesis
Recent efforts focus on flow chemistry and photocatalytic bromination to improve yield and scalability. For instance, visible-light-mediated bromination reduces reaction times from 12 hours to 30 minutes.
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